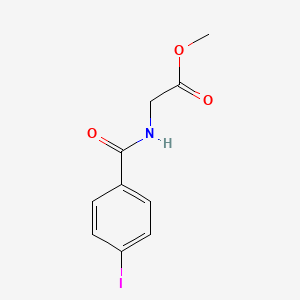
Methyl (4-iodobenzoyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-iodobenzoyl)glycinate is an organic compound with the molecular formula C10H10INO3 It is a derivative of hippuric acid, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
Methyl (4-iodobenzoyl)glycinate can be synthesized through several methods. One common approach involves the iodination of methyl hippurate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position of the benzene ring.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of methyl hippurate is coupled with an aryl iodide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of methyl 4-iodohippurate may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反应分析
Types of Reactions
Methyl (4-iodobenzoyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction of the ester group.
Major Products Formed
Substitution: Products include azido, thiocyanato, or other substituted derivatives.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include the corresponding alcohols or partially reduced derivatives.
科学研究应用
Methyl (4-iodobenzoyl)glycinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential use in diagnostic imaging, particularly in renal function tests, due to its ability to be selectively taken up by certain tissues.
作用机制
The mechanism of action of methyl 4-iodohippurate involves its interaction with specific molecular targets. In biochemical studies, it is often used to investigate the activity of enzymes involved in the metabolism of aromatic compounds. The iodine atom in the compound can act as a radiolabel, allowing for the tracking of the compound’s distribution and metabolism in biological systems .
相似化合物的比较
Similar Compounds
- Methyl 4-bromohippurate
- Methyl 4-chlorohippurate
- Methyl 4-fluorohippurate
Uniqueness
Methyl (4-iodobenzoyl)glycinate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and enhances its ability to participate in radiolabeling studies. Compared to its bromine, chlorine, and fluorine analogs, methyl 4-iodohippurate exhibits different reactivity patterns and is more suitable for certain applications, such as diagnostic imaging .
属性
分子式 |
C10H10INO3 |
|---|---|
分子量 |
319.10 g/mol |
IUPAC 名称 |
methyl 2-[(4-iodobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10INO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) |
InChI 键 |
JBJFFQDDUCPNRU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)
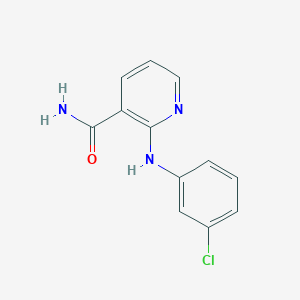
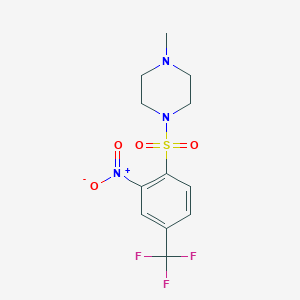
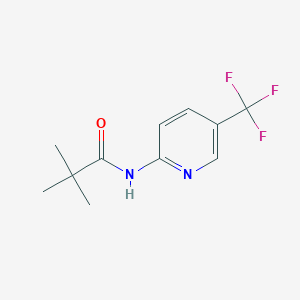
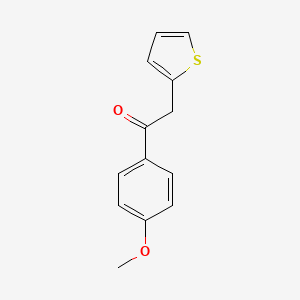
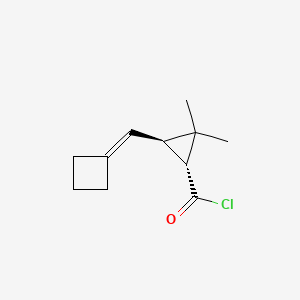

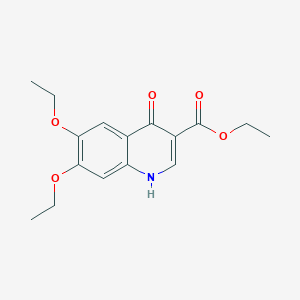
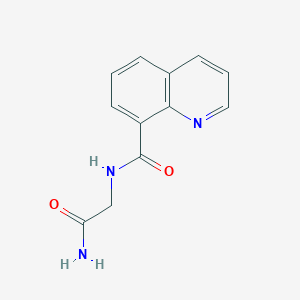
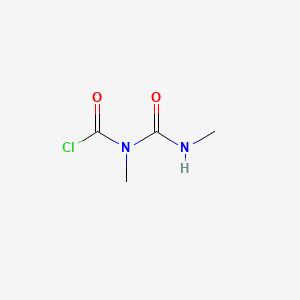

![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)
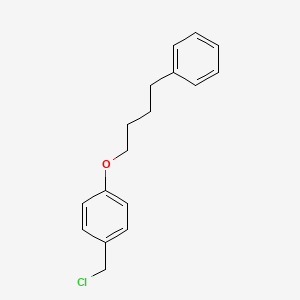
![4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)
